molecular formula C10H20N2 B2706122 [(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine CAS No. 2503155-60-8

[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine

Cat. No.: B2706122
CAS No.: 2503155-60-8
M. Wt: 168.284
InChI Key: IFNKMASEQYBDOM-VHSXEESVSA-N
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Description

[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine is a chiral amine compound featuring a pyrrolidine ring attached to a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentylamine derivative with a pyrrolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Cyclopentylamine: A related compound with a cyclopentyl group attached to an amine.

    Pyrrolidin-2-one: A lactam derivative with a similar ring structure.

Uniqueness

[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine is unique due to its specific chiral configuration and the combination of pyrrolidine and cyclopentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(1S,2R)-2-pyrrolidin-1-ylcyclopentyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-8-9-4-3-5-10(9)12-6-1-2-7-12/h9-10H,1-8,11H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKMASEQYBDOM-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC[C@H]2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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